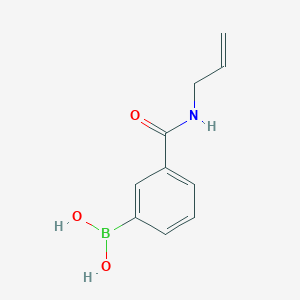

3-Allylaminocarbonylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Allylaminocarbonylphenylboronic acid is a specialty product used in proteomics research . It has a molecular formula of C10H12BNO3 and a molecular weight of 205.0 .

Synthesis Analysis

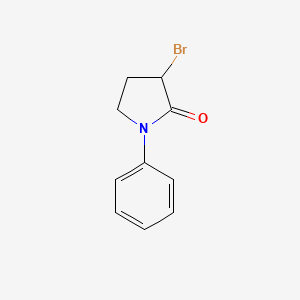

The synthesis of boronic acid derivatives, such as this compound, has been discussed in various studies . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .

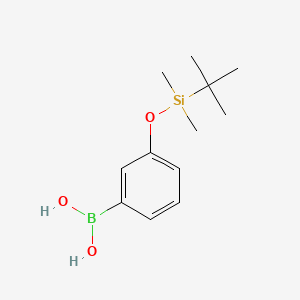

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12BNO3 . More detailed structural information, including 2D and 3D structures, can be found in databases like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.0 and a molecular formula of C10H12BNO3 . More detailed properties can be found in databases like PubChem .

科学的研究の応用

Tumor-Targeted Drug Delivery Phenylboronic acid-decorated nanoparticles, including those modified with 3-carboxyphenylboronic acid (3-CPBA), have shown significant potential in tumor-targeted drug delivery. Studies have demonstrated that such modifications can enhance the tumor-homing activity of nanoparticles, thereby improving their tumor accumulation and antitumor effects (Wang et al., 2016).

Controlled Drug Delivery Systems Films modified with 3-aminophenylboronic acid and isopropylamine have exhibited pH- and thermosensitive swelling behaviors, which can be enhanced in the presence of saccharides like glucose or fructose. This property is beneficial for controlled drug delivery, particularly for drugs that require release in specific physiological conditions (Ding et al., 2009).

Chemical Synthesis and Catalysis Allylamines, such as those in the 3-allylaminocarbonylphenylboronic acid family, are used as substrates in nickel catalyzed coupling with boronic acids. This process is crucial for the synthesis of various organic compounds, maintaining stereospecificity and regioselectivity essential for creating desired molecular structures (Trost & Spagnol, 1995).

Antifungal Applications Compounds such as 3-Piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue have been studied for their fungicidal activities. Research suggests that the presence of the heterocyclic benzoxaborole system, which is structurally related to phenylboronic acids, is essential for effective antifungal action (Wieczorek et al., 2014).

Glucose-Responsive Drug Delivery Phenylboronic acid-based nanoparticles have been extensively researched for their potential in glucose-responsive drug delivery systems. This includes various forms like nanogels, micelles, and vesicles, particularly for insulin delivery in response to varying glucose levels (Ma & Shi, 2014).

Sensors and Diagnostics Phenylboronic acids like 3-aminophenylboronic acid have been used in the development of glucose-selective sensors, offering potential for continuous monitoring of glucose levels in blood. This application is particularly relevant for managing diabetes (Tierney et al., 2009).

Affinity Sensors for Bacteria Detection 3-Aminophenylboronic acid immobilized on electrodes has been used to detect bacteria through affinity binding with diol-groups on bacterial cell walls. This method offers a cost-effective and robust sensor for a range of compounds, including bacteria (Wannapob et al., 2010).

Safety and Hazards

特性

IUPAC Name |

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGMVTUXWBLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393130 |

Source

|

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-29-2 |

Source

|

| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylaminocarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)